molecular formula C7H7FO5S2 B6244713 3-methanesulfonylphenyl fluoranesulfonate CAS No. 2411238-96-3

3-methanesulfonylphenyl fluoranesulfonate

Cat. No. B6244713
CAS RN: 2411238-96-3
M. Wt: 254.3
InChI Key:
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Description

3-Methanesulfonylphenyl fluoranesulfonate (MSF) is a sulfonated organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used for a variety of purposes, including synthesizing other compounds, studying biochemical and physiological effects, and as a reagent in lab experiments.

Scientific Research Applications

3-methanesulfonylphenyl fluoranesulfonate has been used for a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of various organic compounds, and as a reagent for the synthesis of other fluorinated compounds. It has also been used as a surfactant in the synthesis of polymers and as a solvent for a variety of organic compounds. Additionally, this compound has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-methanesulfonylphenyl fluoranesulfonate is not fully understood. However, it is believed to act as a surfactant, which means that it can reduce the surface tension of a solution. This allows it to interact with a variety of compounds, which can then be used in various scientific research applications. Additionally, this compound may also act as an amphiphile, which means that it can form micelles in aqueous solutions. These micelles can then be used to solubilize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds. For example, it has been shown to increase the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to increase the solubility of certain compounds, such as lipids.

Advantages and Limitations for Lab Experiments

3-methanesulfonylphenyl fluoranesulfonate has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, there are also some limitations to using this compound in lab experiments. For example, it is not very stable in certain conditions, such as high temperatures. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for 3-methanesulfonylphenyl fluoranesulfonate research. For example, further research could be done to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could also be done to explore the potential applications of this compound in various scientific fields, such as drug development, drug delivery, and biotechnology. Finally, further research could be done to explore the potential uses of this compound as a reagent in organic synthesis and as a catalyst for the synthesis of various organic compounds.

Synthesis Methods

3-methanesulfonylphenyl fluoranesulfonate can be synthesized in a few different ways. One method is to react 3-methanesulfonylphenol with fluorosulfonic acid, which produces this compound and water as byproducts. Another method is to react 3-methanesulfonylphenol with fluorosulfonic acid and a tertiary amine, which produces this compound and a tertiary amine hydrofluoride salt as byproducts. Finally, this compound can also be synthesized from 3-methanesulfonylphenol and a fluorosulfonate ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methanesulfonylphenyl fluoranesulfonate involves the reaction of 3-methanesulfonylphenol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "3-methanesulfonylphenol", "fluoranesulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 3-methanesulfonylphenol in a solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add fluoranesulfonyl chloride to the solution while stirring.", "Allow the reaction mixture to stir at room temperature for several hours.", "Quench the reaction by adding water to the mixture.", "Extract the product with a solvent such as ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product, 3-methanesulfonylphenyl fluoranesulfonate." ] }

CAS RN

2411238-96-3

Molecular Formula

C7H7FO5S2

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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